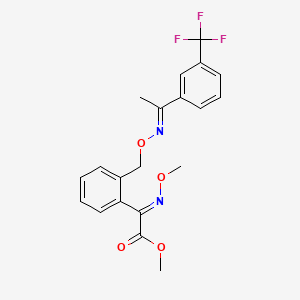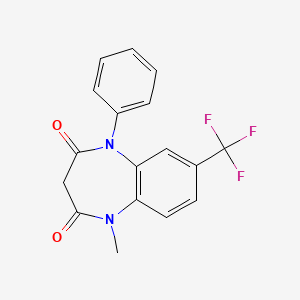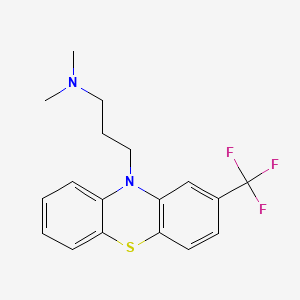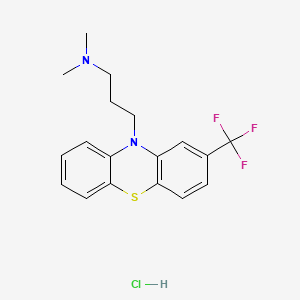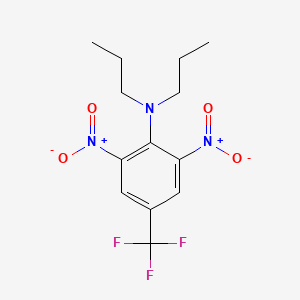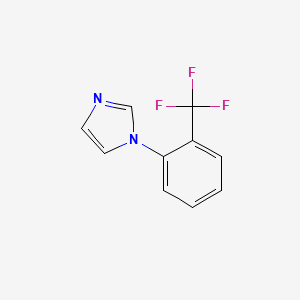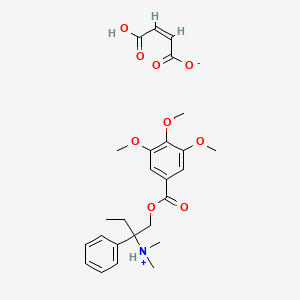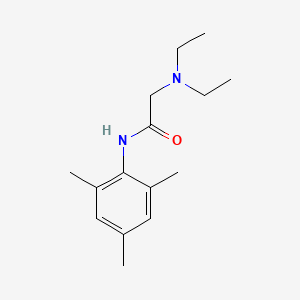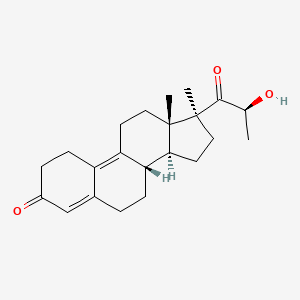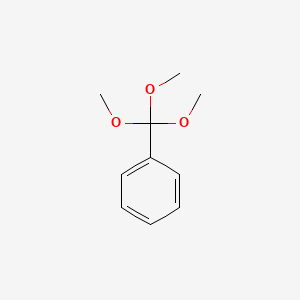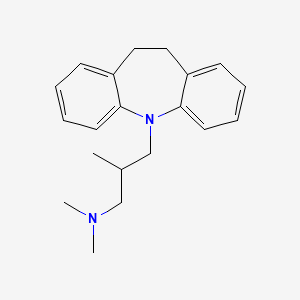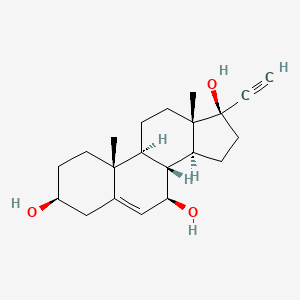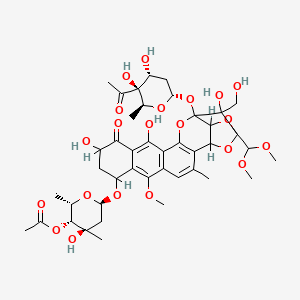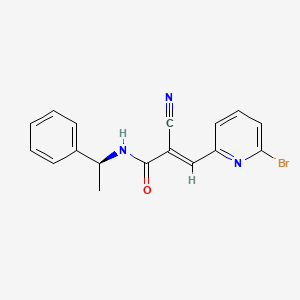
WP1066
Vue d'ensemble
Description
WP-1066 est un nouvel inhibiteur de petite molécule qui cible les voies de la Janus kinase 2 (JAK2) et du transducteur de signal et activateur de la transcription 3 (STAT3). Il a montré un potentiel significatif dans l’inhibition de la croissance tumorale et l’induction de l’apoptose dans diverses lignées de cellules cancéreuses. WP-1066 a été largement étudié pour son activité antitumorale et sa capacité à moduler les réponses immunitaires .
Mécanisme D'action
WP-1066 exerce ses effets en inhibant les voies JAK2 et STAT3. Le composé se lie à JAK2, empêchant sa phosphorylation et l’activation subséquente de STAT3. Cette inhibition entraîne la régulation négative des gènes cibles de STAT3 impliqués dans la prolifération cellulaire, la survie et l’évasion immunitaire. De plus, WP-1066 induit l’apoptose dans les cellules cancéreuses en activant les voies des caspases et en favorisant l’arrêt du cycle cellulaire .
Analyse Biochimique
Biochemical Properties
WP1066 interacts with several key enzymes and proteins, most notably JAK2 and STAT3 . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, consequently blocking JAK2’s downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways in a dose- and time-dependent manner . Moreover, this compound has been identified as a KV1.3 potassium channel blocker .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It significantly inhibits proliferation and induces apoptosis of cancer cells . This compound potently blocks constitutive and IL-6 induced STAT3 phosphorylation in cells in a dose-dependent manner . It also suppresses the expression of STAT3 dependent anti-apoptotic proteins including Bcl-xL and survivin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with JAK2 and STAT3. This compound inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways . Furthermore, this compound blocks KV1.3 channels in a dose-dependent manner with an IC50 of 3.2 μM and induces a hyperpolarizing shift of the steady-state inactivation curve .
Temporal Effects in Laboratory Settings
This compound demonstrates significant anti-tumor activity over time in laboratory settings. It has been shown to inhibit the growth of malignant glioma xenografts and decrease levels of phosphorylated STAT3 . Moreover, this compound has been shown to maintain tissue concentrations associated with drug activity in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound administered at 30mg/kg with a 12-hour delay, increased animal subject median survival to 58 days . Dose escalation of this compound to 60 mg/kg, administered simultaneously with another compound, completely abrogated the therapeutic combinatorial effect .
Metabolic Pathways
This compound is involved in the JAK2/STAT3 pathway, a critical metabolic pathway in many cancers . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways .
Transport and Distribution
Studies have shown that this compound is capable of achieving and maintaining tissue concentrations associated with drug activity in vivo . Following administration, this compound was found to accumulate in tumor tissue many fold greater than the simultaneously measured plasma concentration .
Subcellular Localization
Given its role as an inhibitor of JAK2 and STAT3, it is likely that this compound interacts with these proteins in the cytoplasm where JAK-STAT signaling occurs
Méthodes De Préparation
Voies de synthèse et conditions de réaction : WP-1066 est synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Bromation : Le matériau de départ, la 2-bromopyridine, subit une bromation pour former la 6-bromo-2-pyridine.
Formation de nitrile : Le composé bromé est ensuite réagi avec un agent cyanant pour introduire le groupe nitrile, formant la 6-bromo-2-cyanopyridine.
Méthodes de production industrielle : La production industrielle de WP-1066 implique la mise à l’échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction telles que la température, le solvant et le temps de réaction. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie afin de garantir une pureté et une constance élevées .
Analyse Des Réactions Chimiques
Types de réactions : WP-1066 subit plusieurs types de réactions chimiques, notamment :
Oxydation : WP-1066 peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.
Réduction : Des réactions de réduction peuvent être effectuées sur WP-1066 pour modifier ses groupes fonctionnels.
Substitution : WP-1066 peut subir des réactions de substitution, en particulier aux positions brome et nitrile.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Produits d’oxydation : Divers dérivés oxydés de WP-1066.
Produits de réduction : Formes réduites de WP-1066 avec des groupes fonctionnels modifiés.
Produits de substitution : Dérivés substitués avec différents groupes fonctionnels aux positions brome ou nitrile.
4. Applications de la recherche scientifique
WP-1066 a un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
WP-1066 has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
WP-1066 est comparé à d’autres inhibiteurs de JAK2 et de STAT3, tels que l’AG490 et la ruxolitinib. Alors que l’AG490 est un inhibiteur de génération antérieure avec une activité in vivo limitée, WP-1066 a montré une puissance et une efficacité supérieures dans des études précliniques. La ruxolitinib, un inhibiteur de JAK1/2 approuvé en clinique, a un profil cible plus large que WP-1066, qui est plus sélectif pour JAK2 et STAT3 .
Composés similaires :
AG490 : Un inhibiteur de JAK2 de génération antérieure avec une activité in vivo limitée.
Ruxolitinib : Un inhibiteur de JAK1/2 approuvé en clinique avec un profil cible plus large.
Tofacitinib : Un autre inhibiteur de JAK avec une activité contre plusieurs membres de la famille JAK
WP-1066 se distingue par sa sélectivité pour JAK2 et STAT3, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée.
Propriétés
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAJMPDXIRPKO-LQELWAHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235007 | |
| Record name | WP 1066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857064-38-1 | |
| Record name | WP 1066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857064381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WP 1066 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WP 1066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WP1066 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WP-1066 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63V8AIE65T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


